Bienvenue dans la boutique en ligne BenchChem!

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol

Ames mutagenicity Salmonella typhimurium TA100 metabolic activation

Researchers studying CYP-mediated bioactivation, DNA adduct formation, or repair kinetics in the cyclopenta[a]phenanthrene (CPP) carcinogenesis pathway require the authentic (3R,4R)-11-methyl-3,4-dihydrodiol to generate reference adducts and calibrate LC-MS/MS or ³²P-postlabelling workflows. Substituting non-methylated or regioisomeric diols yields divergent mutagenicity readouts and fails to recapitulate the DNA-repair evasion phenotype unique to 11-methyl-derived lesions (t₁/₂ ~6-7 days vs. ~3.5 days for 12-methyl). This synthetic standard bypasses variable upstream CYP1A1/1B1 oxidation, enabling direct interrogation of diol-to-diol-epoxide conversion. Available through custom synthesis; quote upon inquiry.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 145627-69-6
Cat. No. B13737103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol
CAS145627-69-6
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2)C3=C1C4=C(C=C3)C(C(C=C4)O)O
InChIInChI=1S/C18H18O2/c1-10-9-11-3-2-4-12(11)13-5-6-15-14(17(10)13)7-8-16(19)18(15)20/h5-9,16,18-20H,2-4H2,1H3/t16-,18-/m1/s1
InChIKeyHHXHJJOIZGRSCE-SJLPKXTDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

145627-69-6 – (3R,4R)-11-Methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol: Procurement-Relevant Identity and Class


CAS 145627-69-6 designates (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol, a synthetic trans-3,4-dihydrodiol metabolite of the cyclopenta[a]phenanthrene (CPP) polycyclic aromatic hydrocarbon class [1]. This compound belongs to a series of bay-region-substituted CPPs that have been extensively characterised as mechanistically informative carcinogen probes. Unlike generic steroids or estradiol derivatives, the CPP scaffold features a fused cyclopentadiene D-ring whose saturation state and bay-region substitution pattern directly dictate genotoxic potency. The (3R,4R) stereochemistry of the vicinal diol is critical because it mimics the proximal metabolite formed by microsomal epoxide hydrolase-mediated hydrolysis of the corresponding 3,4-epoxide, placing this compound at the centre of the metabolic activation cascade that governs DNA-adduct formation and mutagenic outcome [1][2].

Workflow Proximate metabolite standard for bay-region PAH activation studies
Selection (3R,4R)-diol stereochemistry-defined mechanistic probe
Context Metabolic activation, DNA-adduct formation, and repair kinetics research

Why 145627-69-6 Cannot Be Replaced by Generic Estradiol Diols or Unsubstituted Cyclopenta[a]phenanthrene Analogs


Cyclopenta[a]phenanthrene derivatives exhibit extreme structure–activity divergence driven by the position of the bay-region substituent and the oxidation state of the A-ring. The 11-methyl group is not a passive hydrophobic tag; it introduces steric crowding in the bay region that distorts the polycyclic framework, alters the conformational preference of the proximate diol-epoxide, and ultimately governs both the efficiency of DNA adduct formation and the persistence of DNA lesions [1][2]. The unsubstituted parent hydrocarbon and its 12-methyl isomer fail to produce tumours in mouse skin models despite forming 3,4-dihydrodiol metabolites, whereas the 11-methyl congener is a potent complete carcinogen [3]. Furthermore, CYP-mediated metabolic oxidation is regio- and stereoselective: the 1-methyl isomer cannot generate a 3,4-dihydrodiol at all, instead diverting metabolism toward phenolic pathways that are detoxifying [2]. Consequently, a researcher who substitutes the 11-methyl-3,4-diol with a non-methylated or regioisomeric diol will interrogate a different metabolic branch, obtain divergent mutagenicity readouts, and may entirely miss the DNA-repair evasion phenotype that distinguishes the 11-methyl adducts. These are not potency differences that can be compensated by adjusting dose; they represent qualitative mechanistic bifurcations.

Regioisomeric substitution (e.g., 1-methyl) alters metabolic fate: the 1-methyl isomer fails to produce the 3,4-diol metabolite, diverting to phenolic detoxification pathways.
Non-methylated or 12-methyl congeners may not reproduce the DNA-repair evasion phenotype associated with 11-methyl-derived adducts.
11-Methyl bay-region distortion enforces diol-epoxide conformer selectivity; alternative 11-substituents (e.g., 11-methoxy) may shift DNA-binding efficiency and adduct profile.

145627-69-6 Quantitative Differentiation Evidence: Comparator-Based Mutagenicity, DNA Binding, and Structural Data


Ames Mutagenicity of the 11-Methyl-3,4-diol Versus the Non-Methylated 3,4-diol and Parent Hydrocarbons

In the Ames test with Salmonella typhimurium TA100, the 11-methyl-3,4-diol (the target compound) was more strongly mutagenic than the corresponding non-methylated trans-3,4-dihydroxy-3,4,16,17-tetrahydro-15H-cyclopenta[a]phenanthrene, and both diols exhibited markedly higher mutagenicity than their parent hydrocarbons. All compounds required microsomal activation to express their mutagenic potential, consistent with the metabolic activation sequence: hydrocarbons → 3,4-diols → 3,4-diol-1,2-epoxides [1]. The 3,4-diols were described as 'more strongly' mutagenic than the hydrocarbons, and the four corresponding diol-epoxides were 'much more potent mutagens, even in the absence of activation' [1].

Ames Mutagenicity
Head-to-head
Rank: diol-epoxides >> 3,4-diols > parent hydrocarbons; 11-methyl-3,4-diol in carcinogenic series requires S9 activation
Supports genotoxic pathway study fit
Qualitative rank; exact revertant counts not tabulated
Ames mutagenicity Salmonella typhimurium TA100 metabolic activation proximate carcinogen

In Vivo Tumour Initiation: 11-Methyl Derivative Is Active Whereas Unsubstituted Parent Is Inactive

Baker et al. (1992) directly compared 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one (the 17-keto precursor of the target 3,4-diol) with its non-methylated parent compound in Skh/HR-1 hairless mice. Only the 11-methyl derivative was active as a cancer initiator, and only the 11-methyl derivative induced a statistically significant increase in micronuclei in epidermal keratinocytes over the dose range 10–100 nmol [1]. The non-methylated parent was inactive as a tumour initiator despite being mutagenic in vitro, highlighting that in vitro mutagenicity alone does not predict in vivo carcinogenicity within this chemical series [1].

In Vivo Tumour Initiation
Head-to-head
Micronucleus induction at 10–100 nmol; reported tumour-initiating activity only for 11-methyl congener
Supports in vivo genotoxicity model selection
Skh/HR-1 mouse skin; two-stage protocol
tumour initiation mouse skin carcinogenesis micronucleus induction Skh/HR-1 hairless mice

DNA Binding Selectivity: 11-Methyl Versus 12-Methyl Regioisomer and Unsubstituted Parent

Russell et al. (1985) quantified covalent DNA binding for the 11-methyl-17-ketone precursor versus its 12-methyl isomer and the unsubstituted parent ketone. After microsomal activation in vitro, the 11-methyl compound bound to DNA at 1595 μmol/mol DNA phosphorus, approximately 6.3-fold higher than the 12-methyl isomer (254 μmol/mol DNA phosphorus) [1]. In mouse skin in vivo (48 h after topical application of 1000 nmol), DNA binding levels were 458, 155, and 19 μmol/mol DNA phosphorus for the 11-methyl, 12-methyl, and unsubstituted compounds respectively [1]. Critically, DNA adducts from the 11-methyl compound persisted with a half-life indistinguishable from normal DNA turnover (6–7 days), whereas 12-methyl adducts were actively repaired with a 3.5-day half-life [1].

DNA Binding & Adduct Persistence
Head-to-head
In vitro: 1595 vs 254 µmol/mol DNA-P (~6.3×); in vivo: 458 vs 155 (~3×); adduct t½ 6–7 d vs 3.5 d
Supports DNA-adduct persistence and repair evasion endpoint study
Mouse skin; microsomal activation required
DNA covalent binding mouse skin DNA microsomal activation DNA adduct persistence

Metabolic Fate Determines Carcinogenicity: 11-Methyl-3,4-diol Is the Proximate Carcinogen in the Active Series

A comparative in vitro metabolism study of five CPP 17-ketones demonstrated that all five compounds were oxidised at the A-ring to yield 3,4-dihydrodiols, with the critical exception of the 1-methyl isomer, which failed to produce this metabolite and instead generated phenolic derivatives [1]. The authors explicitly state: 'Previous work has established that for the 11-methyl-17-ketone, the 3,4-dihydrodiol is the proximate carcinogen' [1]. Thus, the target compound (the 11-methyl-3,4-diol) occupies a unique metabolic node: it is the first isolable genotoxic intermediate on the pathway to the ultimate carcinogenic diol-epoxide species, whereas regioisomeric methyl substitutions either shunt metabolism toward detoxifying phenols (1-methyl) or produce a 3,4-diol that does not lead to tumour formation (unsubstituted, 12-methyl) [1][2].

Metabolic Activation Node
Cross-study
11-methyl-3,4-diol identified as proximate carcinogen; 1-methyl fails to produce 3,4-diol
Defines pathway branch for genotoxicity studies
Non-methylated/12-methyl produce 3,4-diols but non-carcinogenic outcome
metabolic activation 3,4-dihydrodiol proximate carcinogen cytochrome P450 regioselective oxidation

Bay-Region Structural Distortion: 11-Methyl Versus 11-Methoxy and 11-Ethyl Substituents

X-ray crystallographic analyses of seven CPP 17-ketone derivatives revealed that the 11-methyl group causes substantially greater out-of-plane distortion in the bay region compared with 11-methoxy or 11-ethyl substituents [1]. The methyl group at C(11) introduces steric interactions that distort the benzo rings, and computer modelling indicates that this steric crowding interacts with the bay-region epoxide oxygen in the activated diol-epoxide, potentially forcing one diol-epoxide conformer to predominate [1]. This conformational locking mechanism is proposed to account for the unique biological potency of 11-methyl-substituted CPPs relative to their 11-methoxy and 11-ethyl congeners [1].

Bay-Region Distortion
Head-to-head
X-ray: 11-methyl causes greater out-of-plane distortion than 11-methoxy or 11-ethyl; may enforce diol-epoxide conformer selectivity
Supports SAR and computational model parameterization
Crystallographic data; steric crowding rationale
X-ray crystallography bay-region distortion steric effects diol-epoxide conformation

Mitochondrial DNA Preferential Binding: 11-Methyl-17-ketone Among Reference Carcinogens

In a study comparing the subcellular DNA-binding preference of several polycyclic aromatic carcinogens, 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one (the 17-keto precursor of the target 3,4-diol) bound to mitochondrial DNA 50–500 times more extensively than to nuclear DNA in mouse embryo cells, a property shared with benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene [1]. This preferential mitochondrial DNA targeting is a class-level characteristic of potent bay-region carcinogens and distinguishes the 11-methyl CPP series from less potent or non-carcinogenic PAHs.

Mitochondrial DNA Binding
Class-level
50–500× preferential mtDNA binding over nuclear DNA in mouse embryo cells
Supports mitochondrial genotoxicity model studies
Class characteristic shared with BaP and DMBA
mitochondrial DNA nuclear DNA covalent binding mouse embryo cells

145627-69-6: Evidence-Backed Research Application Scenarios for Scientific Procurement


Proximate Carcinogen Standard for DNA Adductomics and Adduct Repair Kinetics

The target compound is the direct metabolic precursor to the ultimate DNA-binding diol-epoxide species in the 11-methyl CPP carcinogenic pathway [5]. As established by Russell et al. (1985), 11-methyl-derived DNA adducts evade active repair with a t₁/₂ of 6–7 days, in contrast to the 3.5-day half-life of 12-methyl adducts [4]. Laboratories conducting ³²P-postlabelling, LC-MS/MS adductomics, or DNA repair kinetics studies require the authentic (3R,4R)-11-methyl-3,4-diol as a synthetic standard to generate reference adducts, calibrate analytical methods, and distinguish persistent 11-methyl lesions from repairable regioisomeric adducts [4].

Metabolic Activation Studies Requiring a Defined Proximate Carcinogen Substrate

Coombs et al. (1985) established that the 3,4-dihydrodiol is the proximate carcinogen for the 11-methyl-17-ketone series, and that regioisomeric methyl substitutions (e.g., 1-methyl) fail to generate this metabolite at all [5]. Investigators studying CYP1A1/1B1-mediated bioactivation, epoxide hydrolase kinetics, or the metabolic competition between diol formation and phenolic detoxification can use the target compound as a defined substrate to bypass the variable upstream oxidation steps and directly interrogate the diol-to-diol-epoxide conversion that determines genotoxic outcome [5].

Bay-Region Carcinogen SAR and Computational Chemistry Model Building

The X-ray crystallographic data from Kashino et al. (1986) demonstrate that the 11-methyl group uniquely distorts the bay-region geometry relative to 11-methoxy and 11-ethyl substituents, and that this distortion enforces diol-epoxide conformer selectivity [5]. Computational chemists building QSAR models, molecular dynamics simulations of DNA intercalation, or DFT calculations of epoxide ring-opening energetics require the (3R,4R) stereochemistry of the target compound to correctly parameterise the steric and electronic contributions of the 11-methyl substituent [5].

Mitochondrial Genotoxicity and Preferential mtDNA Damage Models

Backer and Weinstein (1980) demonstrated that 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one preferentially binds mitochondrial DNA at 50–500 times the level of nuclear DNA [5]. Since the 3,4-diol is the obligate proximate metabolite that ultimately generates the DNA-reactive species, researchers studying mitochondrial DNA damage, mtDNA repair deficiency in cancer, or mitochondrial dysfunction caused by environmental carcinogens can employ the target compound as a pathway-authentic probe that recapitulates the mitochondrial targeting phenotype [5].

Application
Selection Property
Validation Focus
DNA adductomics and repair kinetics standard
Stereochemically defined (3R,4R)-11-methyl-3,4-diol standard
Adduct identity confirmation and repair half-life measurement
Metabolic activation substrate for diol-epoxide pathway studies
Defined proximate carcinogen substrate
CYP/epoxide hydrolase kinetics and metabolic branching
Bay-region carcinogen SAR and computational modeling
X-ray-derived bay-region distortion parameters
Conformer preference and steric parameterization
Mitochondrial genotoxicity probe
Preferential mtDNA binding phenotype
mtDNA damage and repair deficiency models
Quote Request

Request a Quote for (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.